7-(Trifluoromethyl)isoquinoline-3-carbonitrile
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Overview
Description
7-(Trifluoromethyl)isoquinoline-3-carbonitrile is an organic compound with the molecular formula C₁₁H₅F₃N₂ It is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, along with a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)isoquinoline-3-carbonitrile typically involves the introduction of the trifluoromethyl group and the carbonitrile group onto the isoquinoline ring. One common method involves the reaction of isoquinoline derivatives with trifluoromethylating agents and cyanating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)isoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction may produce reduced isoquinoline compounds.
Scientific Research Applications
7-(Trifluoromethyl)isoquinoline-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)isoquinoline-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonitrile group may interact with specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 7-(Trifluoromethyl)quinoline-3-carbonitrile
- 7-(Trifluoromethyl)isoquinoline-4-carbonitrile
- 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
Uniqueness: 7-(Trifluoromethyl)isoquinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the isoquinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-(trifluoromethyl)isoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-7-4-10(5-15)16-6-8(7)3-9/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSVGSFLNXQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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